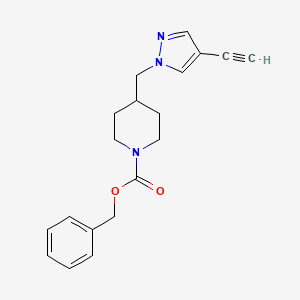
Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, a pyrazole moiety, and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the pyrazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Final Coupling: The final step involves coupling the pyrazole and piperidine intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the ethynyl group, potentially leading to hydrogenated derivatives.
Substitution: The benzyl group can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carbonyl derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The ethynyl group could play a role in binding interactions, while the pyrazole and piperidine rings might contribute to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-((4-ethynyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Benzyl 4-((4-ethynyl-1H-triazol-1-yl)methyl)piperidine-1-carboxylate: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate lies in its combination of a pyrazole ring with an ethynyl group and a piperidine ring. This specific arrangement of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21N3O2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
benzyl 4-[(4-ethynylpyrazol-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21N3O2/c1-2-16-12-20-22(13-16)14-17-8-10-21(11-9-17)19(23)24-15-18-6-4-3-5-7-18/h1,3-7,12-13,17H,8-11,14-15H2 |
InChI Key |
UOMCEIJDJJOZRG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(N=C1)CC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















